2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide 2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1091151-78-8
VCID: VC11953091
InChI: InChI=1S/C20H21ClFNO3/c1-25-16-5-2-14(3-6-16)20(8-10-26-11-9-20)13-23-19(24)17-7-4-15(22)12-18(17)21/h2-7,12H,8-11,13H2,1H3,(H,23,24)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Molecular Formula: C20H21ClFNO3
Molecular Weight: 377.8 g/mol

2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide

CAS No.: 1091151-78-8

Cat. No.: VC11953091

Molecular Formula: C20H21ClFNO3

Molecular Weight: 377.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide - 1091151-78-8

Specification

CAS No. 1091151-78-8
Molecular Formula C20H21ClFNO3
Molecular Weight 377.8 g/mol
IUPAC Name 2-chloro-4-fluoro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C20H21ClFNO3/c1-25-16-5-2-14(3-6-16)20(8-10-26-11-9-20)13-23-19(24)17-7-4-15(22)12-18(17)21/h2-7,12H,8-11,13H2,1H3,(H,23,24)
Standard InChI Key XPWUZLUGGJEWKD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Canonical SMILES COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl

Introduction

2-Chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound belongs to the class of benzamides, which are often studied for their pharmacological properties, including antimicrobial, anticancer, and receptor-modulating activities.

Synthesis

The synthesis of 2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is typically achieved through multi-step organic reactions:

  • Preparation of Intermediate Benzoyl Chloride:

    • The starting material, 2-chloro-4-fluorobenzoic acid, is converted to its corresponding benzoyl chloride using reagents like thionyl chloride or oxalyl chloride.

  • Amide Bond Formation:

    • The benzoyl chloride reacts with an amine derivative containing the oxan-4-yl and methoxyphenyl groups under controlled conditions to form the final benzamide.

  • Purification:

    • The crude product is purified using recrystallization or chromatography techniques to ensure high purity.

Molecular Docking Studies

Preliminary molecular docking studies could be performed to predict the binding affinity of this compound with specific protein targets, such as kinases or enzymes involved in disease pathways.

Analytical Characterization

The compound can be characterized using various analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirms the chemical structure by identifying hydrogen and carbon signals.
Mass SpectrometryDetermines the molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyIdentifies functional groups through characteristic vibrational frequencies.
X-ray CrystallographyProvides detailed information on the three-dimensional structure.

Safety and Handling

As a synthetic chemical, proper safety protocols should be followed:

  • Toxicity: Halogenated compounds may pose risks if inhaled or ingested.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Protective Equipment: Use gloves, goggles, and lab coats during handling.

Research Directions

Future studies on this compound could focus on:

  • Evaluating its biological activity against specific pathogens or cancer cell lines.

  • Conducting molecular docking and dynamic simulations to identify potential drug targets.

  • Exploring its pharmacokinetics and metabolic stability in vivo.

By leveraging its unique structural features, this compound holds promise for applications in medicinal chemistry and drug discovery.

This article provides an overview of 2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide, emphasizing its chemical properties, synthesis, characterization methods, and potential applications in research domains. Further experimental studies are necessary to fully elucidate its pharmacological profile.

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